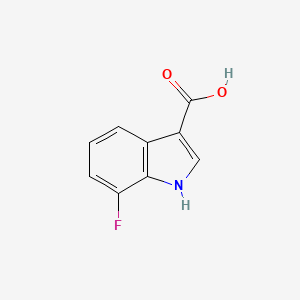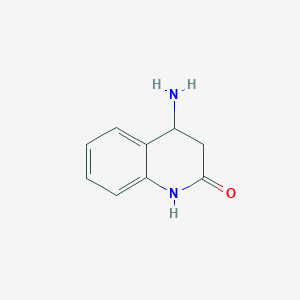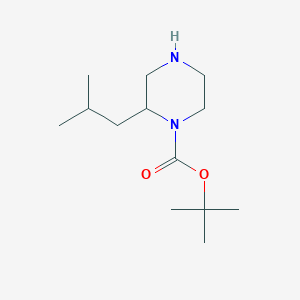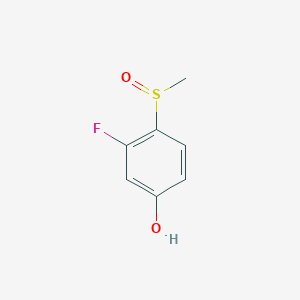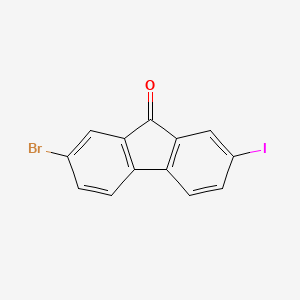
2-Bromo-7-iodofluoren-9-one
Übersicht
Beschreibung
2-Bromo-7-iodofluoren-9-one is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related bromo- and iodo- substituted fluorene derivatives, which are important in various chemical syntheses. These compounds are often used as intermediates in the creation of more complex molecules and can exhibit interesting chemical and physical properties due to their halogenated nature .
Synthesis Analysis
The synthesis of halogenated fluorene derivatives can be complex and requires careful control of reaction conditions. For example, the synthesis of 2,7-Dibromofluorenone, a compound similar to 2-Bromo-7-iodofluoren-9-one, involves direct bromination using water as a solvent and iodine as a catalyst. The yield of this process can reach up to 60.3% at 100°C . Another related synthesis involves the reductive homocoupling of 9-bromofluorene catalyzed by ruthenium complexes, which can lead to novel clusters with high catalytic activity . These methods highlight the potential pathways that could be adapted for the synthesis of 2-Bromo-7-iodofluoren-9-one.
Molecular Structure Analysis
The molecular structure of halogenated fluorene derivatives is characterized by the presence of halogen atoms, which can significantly influence the electronic and steric properties of the molecule. For instance, the crystal structures of products from a Julia-Kocienski reaction showed interesting halogen-π interactions, which are relevant to understanding the behavior of 2-Bromo-7-iodofluoren-9-one . Additionally, the coordination geometry of related compounds, such as in the krypton difluoride coordination compound, can provide insights into the potential molecular geometry of 2-Bromo-7-iodofluoren-9-one .
Chemical Reactions Analysis
The chemical reactivity of bromo- and iodo- substituted fluorene derivatives is influenced by the presence of the halogen atoms. These compounds can participate in various chemical reactions, such as nucleophilic addition, homocoupling, and elimination reactions. For example, 9-Bromo-9,9′-bifluorenyl undergoes E2 elimination to form bifluorenylidene, a reaction that could be relevant to the behavior of 2-Bromo-7-iodofluoren-9-one under basic conditions . The reductive homocoupling of 9-bromofluorene also demonstrates the potential for carbon-carbon bond formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated fluorene derivatives like 2-Bromo-7-iodofluoren-9-one are largely determined by their molecular structure. The presence of bromine and iodine atoms can affect the compound's solubility, electronic properties, and optical characteristics. For instance, a novel bifluorene derivative exhibited good solubility and promising electronic and optical properties, which could be indicative of the properties of 2-Bromo-7-iodofluoren-9-one . The synthesis of 2,7-Dibromofluorenone and its characterization by IR and NMR spectra also provide a basis for predicting the properties of similar compounds .
Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Natural Products : The compound 1-Bromo-2-iodoethylene, closely related to 2-Bromo-7-iodofluoren-9-one, has been used as a central building block in the synthesis of natural products such as cis and trans bupleurynol. This process involves queued cross-coupling reactions with palladium catalysis, significantly simplifying the synthesis by eliminating the need for protecting group chemistry (Ghasemi, Antunes, & Organ, 2004).
Michael Reactions with Fluorenes : Research on the Michael reactions of chloro-substituted-9,9′-bifluorenylidenes with fluorenes, which are structurally related to 2-Bromo-7-iodofluoren-9-one, reveals insights into the structures of the resulting products. This study helps in understanding the intermediary formation of various fluorine-containing compounds and their chemical behavior (Minabe & Suzuki, 1975).
Development of Light-Emitting Polymers : Research involving fluorene derivatives, including those similar to 2-Bromo-7-iodofluoren-9-one, has led to the development of new materials for light-emitting diodes (LEDs). For instance, the synthesis of novel alternating fluorene-co-carbazole copolymers demonstrates potential applications in flat-panel displays due to their color stability and high luminescence efficiency (Liu et al., 2007).
Functionalization of Carbon Nanotubes : The compound 7-bromo-9,9-dioctylfluorene-2-carbaldehyde, similar to 2-Bromo-7-iodofluoren-9-one, has been used to modify the surface of multi-walled carbon nanotubes. This functionalization process is crucial for developing advanced materials with applications ranging from electronics to nanotechnology (Xu, Zhu, Han, & Bo, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-9-fluorenone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling it . If inhaled, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Wirkmechanismus
Target of Action
Due to the presence of halogen atoms (bromine and iodine) on the fluorene core, this compound might hold some promise in areas where these functionalities are desirable. For instance, the halogen atoms could serve as reactive sites for further functionalization, potentially leading to novel materials with unique properties.
Mode of Action
It’s known that halogenated fluorenes, like this compound, are highly versatile and reactive due to their halogen substituents. These substituents can interact with various targets, leading to a range of potential changes.
Biochemical Pathways
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
2-bromo-7-iodofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrIO/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPTUDPKJRJKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-iodofluoren-9-one | |
CAS RN |
867374-53-6 | |
| Record name | 2-Bromo-7-iodo-9H-fluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

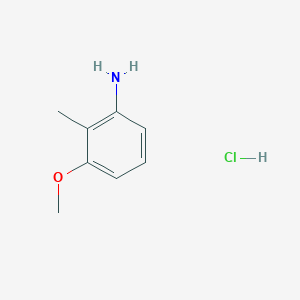

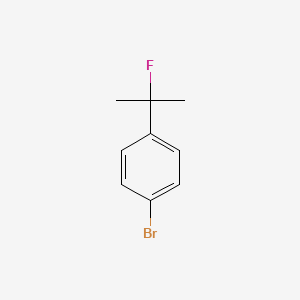
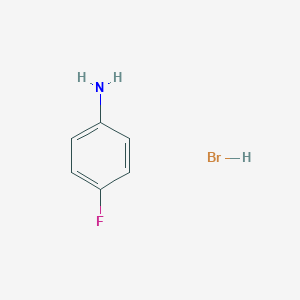
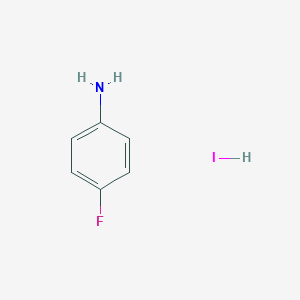
![7,8-Dihydro-5H-thiopyrano[4,3-D]pyrimidine-2,4-diol](/img/structure/B3030040.png)
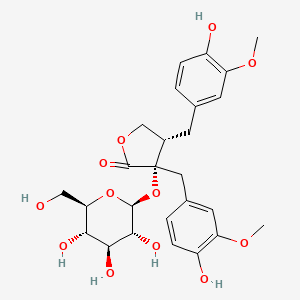
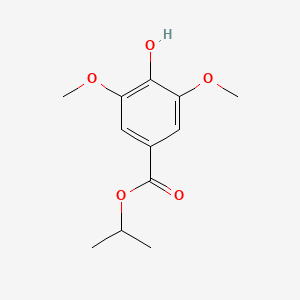
![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)
